O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine

Pharmaceutical impurity profiling Regulatory reference standards Process-related impurity identification

Validated quantitation of EP Impurity W in quetiapine drug substance requires the specific dimeric reference standard, not monomeric analogues. Substitution causes misidentification and regulatory non-compliance. - **Critical Use:** HPLC/UPLC method development & system suitability per EP monograph. - **Regulatory Marker:** Required for ANDA filings & ICH Q3A/Q3B impurity control. - **Specifications:** C34H32N4O2S2, MW 592.77, MP 70-76°C, purity ≥90%. Store at -20°C.

Molecular Formula C34H32N4O2S2
Molecular Weight 592.776
CAS No. 1800608-95-0
Cat. No. B569872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Dibenzo[b,f][1,4]thiazepinyl Quetiapine
CAS1800608-95-0
Molecular FormulaC34H32N4O2S2
Molecular Weight592.776
Structural Identifiers
SMILESC1CN(CCN1CCOCCOC2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75
InChIInChI=1S/C34H32N4O2S2/c1-5-13-29-25(9-1)33(35-27-11-3-7-15-31(27)41-29)38-19-17-37(18-20-38)21-22-39-23-24-40-34-26-10-2-6-14-30(26)42-32-16-8-4-12-28(32)36-34/h1-16H,17-24H2
InChIKeyJFSABCRSSHMNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine: Identity and Regulatory Profile


O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine (CAS 1800608-95-0), also designated as Quetiapine EP Impurity W [1], is a process-related impurity derived from the atypical antipsychotic drug quetiapine hemifumarate . The compound possesses a molecular formula of C34H32N4O2S2 and a molecular weight of approximately 592.77 g/mol [1]. As a dibenzothiazepine derivative containing two tricyclic moieties connected via an ethoxyethyl-piperazine linker, it constitutes a structurally distinct dimeric species with established physicochemical properties including a melting point range of 70–76°C . Its formal inclusion in the European Pharmacopoeia (EP) as a specified impurity underscores its recognized relevance in pharmaceutical quality control, directly informing procurement specifications for analytical reference standards and method development [1].

Designation EP Impurity W (quetiapine)
Structure Class Dimeric dibenzothiazepine
Storage -20°C long-term

Why Generic Impurities Cannot Replace O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine


In-class quetiapine impurities are not interchangeable; each possesses a unique chemical structure, physicochemical profile, and chromatographic behavior that is inseparable from its specific identity as a regulatory marker. While quetiapine-related impurities such as Quetiapine N-Oxide (EP Impurity H) [1] or Quetiapine Desethoxy Impurity [2] are encountered in manufacturing and stability studies, their molecular formulas, molecular weights, and physical states differ fundamentally from those of O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine. Specifically, EP Impurity W is a dimeric compound (C34H32N4O2S2, MW ~592.77) with a melting point of 70–76°C , whereas common comparators like EP Impurity H are monomeric species (e.g., Quetiapine N-Oxide, MW ~399.53) with distinct retention behavior [1]. Consequently, substituting an incorrect impurity standard in an analytical method results in misidentification, inaccurate quantitation, and non-compliance with pharmacopeial monograph requirements. The following quantitative evidence substantiates why the specific procurement of O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine, identified as EP Impurity W, is a distinct analytical necessity.

Monomeric quetiapine impurities (e.g., N-Oxide, Desethoxy) differ in molecular identity and chromatographic retention; substitution may lead to misidentification and non-compliance with EP monograph requirements.

Pharmacopeial designation as EP Impurity W mandates use of this specific standard; generic impurities do not satisfy monograph specificity.

Storage and stability profiles diverge: target requires -20°C, while many monomeric comparators are ambient-stable; incorrect standard risks degradation and inaccurate quantitation.

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine: Differentiation Evidence


Dimeric Structure Confers Unique Molecular Identity

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine (CAS 1800608-95-0, EP Impurity W) is a dimeric compound with molecular formula C34H32N4O2S2 and molecular weight 592.77 g/mol . In contrast, the active pharmaceutical ingredient quetiapine hemifumarate possesses the molecular formula (C21H25N3O2S)2·C4H4O4 (free base MW 383.51 g/mol), while common monomeric impurities such as Quetiapine N-Oxide (EP Impurity H) exhibit substantially lower molecular weights (C21H25N3O3S, MW 399.53 g/mol) [1]. This structural divergence arises from the compound's unique dimeric architecture, wherein two dibenzo[b,f][1,4]thiazepine moieties are linked via an ethoxyethyl-piperazine bridge, a connectivity pattern absent in all monomeric quetiapine-related impurities. This identity distinction is essential for accurate impurity profiling, as the compound's mass spectrometric signature and chromatographic retention differ markedly from monomeric species.

Dimeric MW vs. Free Base
Class-level
592.77 g/mol
Distinct mass identity critical for method specificity
Vendor-reported structural class; +209 g/mol above free base
Pharmaceutical impurity profiling Regulatory reference standards Process-related impurity identification

Melting Point as Orthogonal Identity Marker

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine exhibits a melting point range of 70–76°C as determined by differential scanning calorimetry or capillary melting point apparatus and reported in vendor technical datasheets . The quetiapine hemifumarate active pharmaceutical ingredient displays a substantially higher melting point of approximately 172–174°C [1]. While specific melting point data for other quetiapine EP impurities are not systematically compiled in publicly available databases, this quantifiable thermal property offers a rapid, orthogonal means of confirming the identity of the received reference material against its certificate of analysis. Discrepancies in observed melting behavior may indicate material degradation, mislabeling, or contamination, thereby mitigating the risk of utilizing an incorrect standard in subsequent analytical procedures.

Melting Point Range
Data to verify
70–76 °C
Orthogonal identity verification on receipt of standard
Comparator data from commercial suppliers; ~96–104°C lower than quetiapine API
Physicochemical characterization Reference standard authentication Pharmaceutical impurity analysis

Low-Temperature Storage Differentiates Stability Profile

Commercial suppliers specify that O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine requires storage at -20°C for long-term stability . In contrast, the quetiapine hemifumarate API is generally stored at controlled room temperature (20–25°C) under protection from light and moisture [1], and several monomeric quetiapine impurities are reported to be stable under ambient shipping conditions. This differential storage requirement implies that EP Impurity W possesses heightened thermal sensitivity or susceptibility to degradation pathways, necessitating rigorous cold chain management during transport and laboratory storage. Failure to adhere to the -20°C storage condition may result in analyte degradation, leading to inaccurate quantitation and compromised method validation outcomes.

Long-Term Storage
Class-level
-20 °C
Differential thermal stability mandates freezer storage
API stored at 20–25°C; cold chain logistics required
Reference standard stability Cold chain logistics Pharmaceutical impurity storage

Purity Grade Supporting Quantitative Reference Standard Use

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is commercially available with a documented purity of 90% or greater as determined by high-performance liquid chromatography (HPLC) . For comparison, quetiapine hemifumarate active pharmaceutical ingredient is typically specified at purity ≥98% to ≥99% [1], while other quetiapine EP impurities are offered at varying purity levels (e.g., EP Impurity I at ≥95% [2]). The 90%+ purity specification for EP Impurity W is appropriate for its intended use as a reference standard for impurity identification and quantitation, rather than as an API starting material. This commercially verified purity level enables accurate preparation of standard solutions for system suitability testing, relative response factor determination, and method validation activities in accordance with ICH Q3A/Q3B guidelines .

HPLC Purity Specification
Data to verify
Target ≥90% / API ≥98–99%
Appropriate purity for reference standard use
Informs response factor correction in quantitation
Reference standard purity Analytical method validation Quality control

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine: Application Scenarios


Method Development and Validation for Impurity Profiling

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine serves as a critical reference standard for developing and validating HPLC or UPLC methods intended to resolve and quantify EP Impurity W in quetiapine drug substance and finished dosage forms [1]. The compound's unique dimeric structure (C34H32N4O2S2, MW 592.77 g/mol) and defined melting point (70–76°C) provide orthogonal identification markers for method specificity assessment. Its use in forced degradation studies and system suitability testing is mandated by pharmacopeial requirements, ensuring that analytical methods can accurately distinguish this specific impurity from co-eluting species.

QC Release Testing of API and Finished Products

Procurement of this compound is essential for quality control laboratories performing batch release testing of quetiapine fumarate in accordance with European Pharmacopoeia monograph specifications [1]. The reference standard enables accurate quantitation of EP Impurity W content against established acceptance limits, directly supporting compliance with ICH Q3A/Q3B impurity thresholds . Commercial availability with documented purity ≥90% (HPLC) facilitates the preparation of calibrated standard solutions for routine impurity determination and stability-indicating assay validation.

ANDA Regulatory Submission Support

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is utilized in the preparation of ANDA submissions for generic quetiapine products, where comprehensive impurity characterization and control strategies must be demonstrated [1]. The compound's specific storage requirement at -20°C necessitates appropriate handling documentation within the submission, and its verified identity and purity data support the establishment of impurity specifications and analytical method validation reports required by regulatory authorities.

Stability-Indicating Method Qualification and Forced Degradation

As a specified EP impurity, O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is employed in forced degradation studies to evaluate the stability-indicating capability of analytical methods for quetiapine formulations [1]. The compound's thermal sensitivity, evidenced by its -20°C storage requirement in contrast to API ambient stability, informs the design of stress conditions (e.g., thermal, oxidative) and the identification of potential degradation pathways. Its inclusion as a marker compound ensures that stability-indicating methods can detect and quantify this impurity throughout the product shelf-life.

Application
Selection Property
Validation Focus
Method Development for Impurity Profiling
EP-specified impurity identity
Method specificity and resolution
QC Release Testing of API and Finished Products
Quantitation reference standard
Compliance with ICH Q3A/Q3B
ANDA Regulatory Submission Support
Regulatory impurity characterization
Submission documentation support
Stability-Indicating Method Qualification
Degradation marker
Stress condition evaluation
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